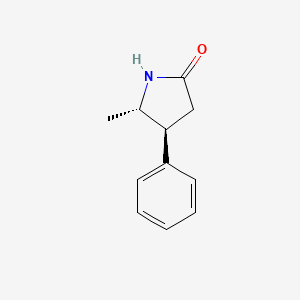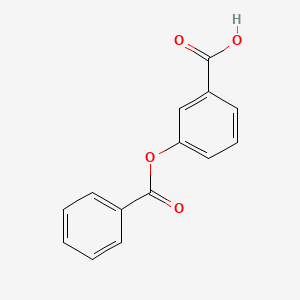![molecular formula C16H12Br6O4S B14684207 1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] CAS No. 36711-63-4](/img/structure/B14684207.png)
1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] is a brominated aromatic compound with the molecular formula C18H14Br8O4S. This compound is characterized by the presence of multiple bromine atoms and a sulfonyl group, making it a significant chemical in various industrial and research applications .
Métodos De Preparación
The synthesis of 1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] typically involves the reaction of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other brominated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and sulfonyl group play a crucial role in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] can be compared with other similar compounds, such as:
- Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfone
- Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfone
- 4,4’-Sulfonyldiphenol derivatives
These compounds share similar structural features but differ in their specific substituents and reactivity, highlighting the uniqueness of 1,1’-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene] .
Propiedades
Número CAS |
36711-63-4 |
|---|---|
Fórmula molecular |
C16H12Br6O4S |
Peso molecular |
779.8 g/mol |
Nombre IUPAC |
1,3-dibromo-2-(2-bromoethoxy)-5-[3,5-dibromo-4-(2-bromoethoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C16H12Br6O4S/c17-1-3-25-15-11(19)5-9(6-12(15)20)27(23,24)10-7-13(21)16(14(22)8-10)26-4-2-18/h5-8H,1-4H2 |
Clave InChI |
KNKKMNAYYCGIDI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCCBr)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
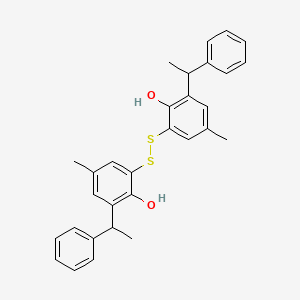
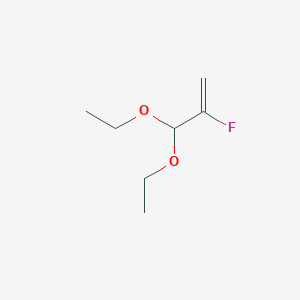
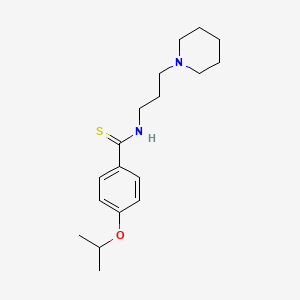

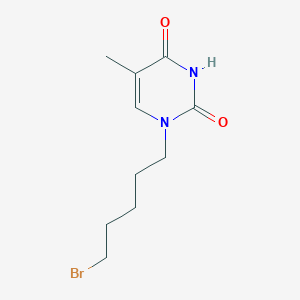
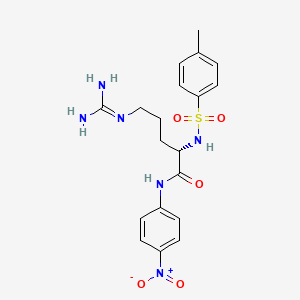
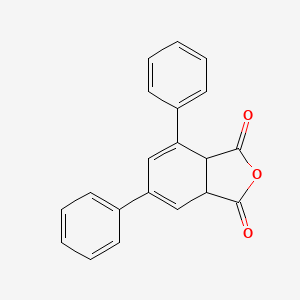
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
